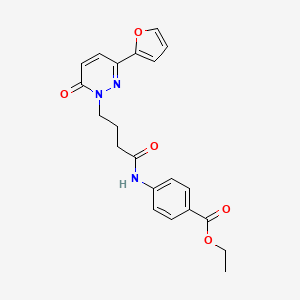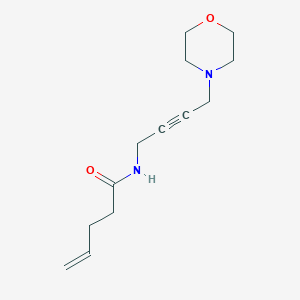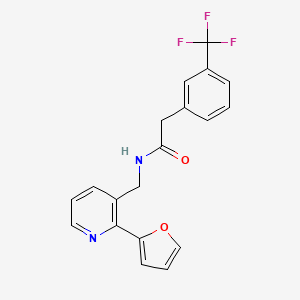![molecular formula C15H20N2O3 B2749387 N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide CAS No. 954651-82-2](/img/structure/B2749387.png)
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide is an organic compound that features a pyrrolidinone ring substituted with a methoxyphenyl group and a propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.
Attachment of the Propionamide Moiety: The final step involves the formation of the propionamide group through an amidation reaction using propionyl chloride and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidinone and propionamide moieties can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets, while the pyrrolidinone and propionamide moieties may interact with polar or hydrogen-bonding sites. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methoxyphenyl)propionamide: Lacks the pyrrolidinone ring, making it less structurally complex.
1-(4-methoxyphenyl)pyrrolidin-2-one:
Uniqueness
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential for diverse applications. The presence of both the methoxyphenyl group and the pyrrolidinone ring allows for a wide range of chemical modifications and interactions with biological targets.
Propriétés
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-14(18)16-9-11-8-15(19)17(10-11)12-4-6-13(20-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYUBVCIEYLRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2749305.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2749308.png)


![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide](/img/structure/B2749312.png)


![7-Chloro-2-(3-(dimethylamino)propyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2749317.png)
![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} benzenecarbothioate](/img/structure/B2749319.png)

![2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2749322.png)

![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one](/img/structure/B2749325.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2749327.png)
